molecular formula C6H11BrO2 B1269514 2-(3-Bromopropyl)-1,3-dioxolane CAS No. 62563-07-9

2-(3-Bromopropyl)-1,3-dioxolane

Cat. No.: B1269514
CAS No.: 62563-07-9
M. Wt: 195.05 g/mol
InChI Key: IQIXIJRPYSOGPY-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Renewable Energy and Fuel Additives

2-(3-Bromopropyl)-1,3-dioxolane and its derivatives have potential applications in renewable energy, particularly as components in gasoline, solvents, and fuel additives. For instance, a study demonstrated the use of 1,3-dioxolane derivatives in creating a sustainable gasoline blending component with high anti-knock properties and a greater net heat of combustion compared to ethanol (Harvey, Merriman, & Quintana, 2016).

Chemical Synthesis and Industrial Applications

The compound and its related derivatives are used extensively in chemical synthesis. For example, a synthetic procedure involving this compound derivatives has been developed for preparing complex organic compounds (Mekonnen, Westerlund, Havelková, Descomps, & Carlson, 2009). Similarly, another study explored the synthesis of various organic compounds using 1,3-dioxolane derivatives, indicating their versatility in chemical reactions (Kumar & Negi, 2015).

Pharmaceutical and Biomedical Research

In the field of pharmaceuticals, derivatives of 1,3-dioxolane are used in the synthesis of complex molecules. This includes the development of compounds that could potentially serve as intermediates in the synthesis of various pharmaceutical products (Johnson & Miller, 2009).

Material Science and Engineering

1,3-Dioxolane derivatives play a significant role in material science, particularly in the synthesis of polymers and other advanced materials. For instance, a study on the synthesis and characterization of poly(potassium 1-hydroxy acrylate) and its derivatives used 1,3-dioxolane derivatives, highlighting their application in developing materials with unique properties like high water absorption capacity (Kumar & Negi, 2015).

Liquid Crystal Technology

1,3-Dioxolane derivatives have been investigated for their applications in liquid crystal technology. Research has shown that these derivatives can enhance the dielectric and optical anisotropy of liquid crystals, making them suitable for use in advanced display technologies (Chen et al., 2015).

Green Chemistry and Sustainable Processes

The compound and its derivatives are also relevant in green chemistry. A study explored the process optimization and plant-wide control in the production of 1,3-dioxolane, emphasizing the importance of efficient and sustainable manufacturing processes (Pan et al., 2020).

Mechanism of Action

Safety and Hazards

“2-(3-Bromopropyl)-1,3-dioxolane” is classified as a combustible liquid . It is recommended to avoid heat, flame, shock, and other chemicals . In case of contact, it may cause burns to skin and eyes .

Future Directions

“2-(3-Bromopropyl)-1,3-dioxolane” and similar compounds have potential applications in various fields. For instance, polybenzimidazoles doped with phosphoric acid, which can be stabilized by covalent silanol crosslinking, are promising electrolytes for medium temperature fuel cells .

Biochemical Analysis

Cellular Effects

The effects of 2-(3-Bromopropyl)-1,3-dioxolane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit the activity of certain dehalogenase enzymes, thereby preventing the removal of halogen atoms from organic substrates. This inhibition can result in the accumulation of halogenated compounds within cells, affecting cellular metabolism and function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to light and heat can accelerate its degradation, leading to the formation of by-products that may affect its biochemical activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant impact on animal health. At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis. These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects while maximizing the compound’s biochemical activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species, thereby impacting cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation within cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and activity. These interactions are crucial for understanding the compound’s cellular distribution and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the activity and stability of this compound within cells .

Properties

IUPAC Name

2-(3-bromopropyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIXIJRPYSOGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326815
Record name 2-(3-bromopropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62563-07-9
Record name 2-(3-bromopropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At -70° C., 50 ml of a 1.2-molar solution of diisobutyl aluminum hydride in toluene is added dropwise gradually to a solution of 9.6 g of the ethyl ester of bromobutyric acid in 595 ml of toluene; the mixture is stirred for 15 minutes at -70° C. and then combined dropwise with 10 ml of isopropyl alcohol and 25 ml of water. The mixture is agitated for 2 hours at room temperature, filtered, the filtrate dried with magnesium sulfate and evaporated under vacuum at 25° C. The residue is dissolved in 500 ml of toluene, 10 ml of ethylene glycol and 100 mg of p-toluenesulfonic acid are added, and the mixture is refluxed for 6 hours with the use of a water trap. Subsequently the mixture is diluted with 500 ml of ether, shaken once with a 5% sodium bicarbonate solution and three times with water, the organic extract is dried with magnesium sulfate and concentrated under vacuum at 30° C. Distillation of the residue at 0.6 torr and 43°-45° C. yields 6.8 g of 2-(3-bromopropyl)-1,3-dioxolane as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.